(3R,4S)-3,4-dihydroxyoxolan-2-one
(3R,4S)-3,4-dihydroxyoxolan-2-one
L-threonolactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3R,4S-diastereomer). It has a role as a metabolite. It is a butan-4-olide and a diol. It is an enantiomer of a D-threonolactone.
Threonolactone belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Threonolactone is very soluble (in water) and a very weakly acidic compound (based on its pKa).
Threonolactone belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Threonolactone is very soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name:
Vulcanchem
CAS No.:
21730-93-8
VCID:
VC21149997
InChI:
InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m0/s1
SMILES:
C1C(C(C(=O)O1)O)O
Molecular Formula:
C4H6O4
Molecular Weight:
118.09 g/mol
(3R,4S)-3,4-dihydroxyoxolan-2-one
CAS No.: 21730-93-8
Cat. No.: VC21149997
Molecular Formula: C4H6O4
Molecular Weight: 118.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | L-threonolactone is a butan-4-olide that is dihydrofuran-2-one substituted at C-3 and C-4 by hydroxy groups (the 3R,4S-diastereomer). It has a role as a metabolite. It is a butan-4-olide and a diol. It is an enantiomer of a D-threonolactone. Threonolactone belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. Threonolactone is very soluble (in water) and a very weakly acidic compound (based on its pKa). |
|---|---|
| CAS No. | 21730-93-8 |
| Molecular Formula | C4H6O4 |
| Molecular Weight | 118.09 g/mol |
| IUPAC Name | (3R,4S)-3,4-dihydroxyoxolan-2-one |
| Standard InChI | InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m0/s1 |
| Standard InChI Key | SGMJBNSHAZVGMC-STHAYSLISA-N |
| Isomeric SMILES | C1[C@@H]([C@H](C(=O)O1)O)O |
| SMILES | C1C(C(C(=O)O1)O)O |
| Canonical SMILES | C1C(C(C(=O)O1)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator